(Pentafluoroethyl)trimethylsilane

Beschreibung

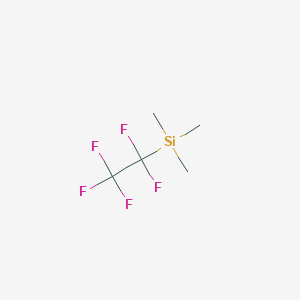

Structure

3D Structure

Eigenschaften

IUPAC Name |

trimethyl(1,1,2,2,2-pentafluoroethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F5Si/c1-11(2,3)5(9,10)4(6,7)8/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTPVUVINMAGMJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375367 | |

| Record name | (Pentafluoroethyl)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124898-13-1 | |

| Record name | (Pentafluoroethyl)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (PENTAFLUOROETHYL)TRIMETHYLSILANE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(Pentafluoroethyl)trimethylsilane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of (Pentafluoroethyl)trimethylsilane. The information is curated for professionals in research and development, particularly those in the fields of chemical synthesis and drug discovery. This document summarizes key quantitative data, outlines a relevant experimental protocol, and provides a visual representation of a synthetic workflow.

Core Physical Properties

This compound, a valuable reagent in organic synthesis, is a colorless liquid at room temperature. Its key physical and chemical identifiers are summarized in the table below. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C5H9F5Si | [1][2][3] |

| Molecular Weight | 192.20 g/mol | [1][2] |

| Boiling Point | 60 °C | [4] |

| Density | 1.095 g/mL at 25 °C | |

| 1.103 g/mL | [4] | |

| Refractive Index | nD20 1.325 | |

| nD20 1.3230 - 1.3280 | [1][2] | |

| nD20 1.3240 - 1.3260 | [4] | |

| CAS Number | 124898-13-1 | [1][2] |

| IUPAC Name | trimethyl(1,1,2,2,2-pentafluoroethyl)silane | [1][2][3] |

| Synonyms | Trimethyl(pentafluoroethyl)silane | [4] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties listed above are not extensively available in the public domain, as these are typically determined and reported by chemical manufacturers. However, a general experimental protocol for a key application of this compound—the perfluoroalkylation of heterocyclic N-oxides—has been described.[5]

General Procedure for the Base-Mediated Perfluoroalkylation of Heterocyclic N-Oxides:

To a solution of the heterocyclic N-oxide (0.2 or 0.5 mmol) and this compound (1.5 equivalents) in anhydrous tetrahydrofuran (THF) at -20 °C under an argon atmosphere, potassium tert-butoxide (3 equivalents) is added portion-wise.[5] The reaction mixture is stirred at this temperature for a specified time (e.g., 50 minutes).[5] Upon completion, the reaction is quenched and the crude product is purified by column chromatography to yield the 2-(pentafluoroethyl)-substituted N-heterocycle.[5] This procedure highlights the utility of this compound as an effective source of the pentafluoroethyl group in the synthesis of novel organic compounds.[5]

Synthetic Workflow Visualization

The following diagram illustrates the general workflow for the perfluoroalkylation of a heterocyclic N-oxide using this compound.

Caption: General workflow for perfluoroalkylation.

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound | C5H9F5Si | CID 2760820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. Synthetic and Mechanistic Aspects of the Regioselective Base-Mediated Reaction of Perfluoroalkyl- and Perfluoroarylsilanes with Heterocyclic N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (Pentafluoroethyl)trimethylsilane: Chemical Structure, Bonding, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Pentafluoroethyl)trimethylsilane, with the chemical formula C₅H₉F₅Si, is a valuable organosilicon reagent in modern synthetic chemistry.[1] Its primary utility lies in its ability to serve as a nucleophilic source of the pentafluoroethyl (C₂F₅) group, a moiety of increasing importance in the development of pharmaceuticals, agrochemicals, and advanced materials. The incorporation of the pentafluoroethyl group can significantly alter the physicochemical properties of a molecule, often enhancing its metabolic stability, lipophilicity, and binding affinity. This technical guide provides a comprehensive overview of the chemical structure, bonding, and reactivity of this compound, along with detailed experimental protocols for its application.

Chemical Structure and Bonding

The chemical structure of this compound consists of a central silicon atom bonded to three methyl (CH₃) groups and one pentafluoroethyl (CF₂CF₃) group. The IUPAC name for this compound is trimethyl(1,1,2,2,2-pentafluoroethyl)silane.[1]

Caption: Ball-and-stick model of this compound.

Bonding Parameters

| Bond | Typical Bond Length (Å) | Notes |

| Si-C (methyl) | 1.87 - 1.89 | Standard single bond length between silicon and sp³-hybridized carbon. |

| Si-C (pentafluoroethyl) | 1.90 - 1.93 | Expected to be slightly longer than a typical Si-C bond due to the steric bulk and electronic effects of the pentafluoroethyl group. |

| C-C (pentafluoroethyl) | 1.53 - 1.56 | A typical C-C single bond length, potentially slightly shortened by the influence of the fluorine atoms. |

| C-F (pentafluoroethyl) | 1.33 - 1.36 | Characteristic C-F bond length, known for its high strength. |

| C-H (methyl) | 1.09 - 1.10 | Standard C-H bond length in a methyl group. |

| Angle | Typical Angle (°) | Notes |

| C(methyl)-Si-C(methyl) | ~109.5 | Expected to be close to the ideal tetrahedral angle. |

| C(methyl)-Si-C(pfe) | ~109.5 | May deviate slightly from the ideal tetrahedral angle due to the steric demands of the pentafluoroethyl group. |

| F-C-F | ~109.5 | Expected to be close to the ideal tetrahedral angle. |

| Si-C-C (pfe) | ~109.5 | Expected to be close to the ideal tetrahedral angle. |

Note: The values presented in this table are estimates based on typical bond lengths and angles for similar chemical environments and should be treated as such in the absence of specific experimental data for this compound.

Physicochemical Properties

This compound is a clear, colorless liquid at room temperature. It is moisture-sensitive and should be handled under an inert atmosphere. A summary of its key physical and chemical properties is provided below.

| Property | Value | Reference(s) |

| Chemical Formula | C₅H₉F₅Si | [1] |

| IUPAC Name | trimethyl(1,1,2,2,2-pentafluoroethyl)silane | [1] |

| CAS Number | 124898-13-1 | [1] |

| Molecular Weight | 192.20 g/mol | [1] |

| Boiling Point | 60 °C | |

| Density | 1.095 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.325 | |

| SMILES | C--INVALID-LINK--(C)C(C(F)(F)F)(F)F | [1] |

| InChI | 1S/C5H9F5Si/c1-11(2,3)5(9,10)4(6,7)8/h1-3H3 | [1] |

Reactivity and Applications

The primary application of this compound is as a nucleophilic pentafluoroethylating agent.[2] The silicon-carbon bond to the pentafluoroethyl group can be activated by a fluoride source, such as tetrabutylammonium fluoride (TBAF), to generate a transient pentacoordinate silicate species. This intermediate readily transfers the pentafluoroethyl anion to an electrophilic substrate.

Fluoride-Initiated Pentafluoroethylation of Carbonyls

A common and highly useful transformation is the pentafluoroethylation of aldehydes and ketones to form the corresponding pentafluoroethylated carbinols.[2] This reaction proceeds readily under mild conditions.

Caption: Fluoride-initiated pentafluoroethylation of a carbonyl compound.

Experimental Protocols

The following protocols are representative examples for the synthesis and application of this compound. These are adapted from established procedures for analogous compounds and reactions. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

Synthesis of this compound (Illustrative)

While a specific high-yield synthesis from a peer-reviewed source like Organic Syntheses is not available, a plausible route involves the reaction of a pentafluoroethyl Grignard or lithium reagent with chlorotrimethylsilane. The following is an illustrative procedure based on general methods.

Materials:

-

Magnesium turnings

-

1-Bromo-1,1,2,2,2-pentafluoroethane

-

Chlorotrimethylsilane (freshly distilled)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine (crystal)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Add a small portion of a solution of 1-bromo-1,1,2,2,2-pentafluoroethane in anhydrous ether to the flask.

-

Initiate the reaction by gentle heating. Once the reaction starts (disappearance of the iodine color and gentle reflux), add the remaining bromo-pentafluoroethane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of chlorotrimethylsilane in anhydrous ether dropwise via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.

-

Purify the crude product by fractional distillation to yield this compound.

Pentafluoroethylation of Benzaldehyde

Materials:

-

This compound

-

Benzaldehyde (freshly distilled)

-

Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add a solution of benzaldehyde (1.0 mmol) in anhydrous THF (5 mL).

-

Add this compound (1.2 mmol, 1.2 equivalents) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add the TBAF solution (0.1 mmol, 0.1 equivalents) dropwise with stirring.

-

Allow the reaction mixture to stir at 0 °C and monitor the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with diethyl ether (3 x 10 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel to afford the desired 1-phenyl-2,2,3,3,3-pentafluoropropan-1-ol.

Caption: Workflow for the pentafluoroethylation of benzaldehyde.

Conclusion

References

The Core Mechanism of (Pentafluoroethyl)trimethylsilane: A Technical Guide for Researchers

(Pentafluoroethyl)trimethylsilane (TMSC2F5) has emerged as a valuable reagent in synthetic chemistry for the introduction of the pentafluoroethyl group (-C2F5) into organic molecules. This moiety can significantly alter the physicochemical properties of a parent compound, including its lipophilicity, metabolic stability, and binding affinity, making it a desirable functional group in the development of pharmaceuticals and agrochemicals. This technical guide provides an in-depth overview of the core mechanism of action of this compound, supported by experimental protocols and quantitative data.

Core Mechanism: Nucleophilic Pentafluoroethylation

The primary mechanism of action for this compound is analogous to that of the well-established Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (TMSCF3). It functions as a nucleophilic pentafluoroethylating agent, requiring activation by a nucleophilic initiator to generate a reactive pentafluoroethyl anion equivalent (C2F5⁻). This process typically proceeds via an anionic chain reaction.

The reaction can be dissected into three key stages:

-

Initiation: The reaction is initiated by a catalytic amount of a nucleophile, most commonly a fluoride ion source such as tetrabutylammonium fluoride (TBAF) or a base like potassium tert-butoxide. The initiator attacks the silicon atom of TMSC2F5, forming a transient, hypervalent pentacoordinate silicate intermediate. This intermediate is unstable and fragments to generate the highly reactive pentafluoroethyl anion and a stable trimethylsilyl byproduct.

-

Propagation: The generated pentafluoroethyl anion then attacks an electrophilic center, such as the carbon atom of a carbonyl group or a polarized carbon in a heterocyclic system. This addition forms a new anionic intermediate (e.g., an alkoxide). This newly formed anion can then react with another molecule of TMSC2F5, regenerating the pentafluoroethyl anion and propagating the chain reaction.

-

Termination: The chain reaction can be terminated by any process that consumes the anionic chain carriers without generating new ones. Common termination pathways include reaction with trace protic impurities (e.g., water) or side reactions.

Alternative Mechanism: Copper-Mediated Pentafluoroethylation

In addition to the direct nucleophilic addition, this compound can serve as a precursor to organometallic pentafluoroethylating reagents. A prominent example is the generation of a copper-pentafluoroethyl species ("CuC2F5"). This is typically achieved by reacting TMSC2F5 with a copper salt (e.g., CuCl) and a fluoride source (e.g., KF). The resulting "CuC2F5" reagent can then participate in various cross-coupling reactions, offering a different reactivity profile compared to the direct anionic addition.

The Role of (Pentafluoroethyl)trimethylsilane in Modern Organic Synthesis: A Technical Guide

(Pentafluoroethyl)trimethylsilane (TMSC₂F₅) has emerged as a valuable reagent in organic synthesis for the introduction of the pentafluoroethyl (C₂F₅) group into a wide array of organic molecules. This fluorinated moiety is of significant interest to researchers in medicinal chemistry and materials science due to its unique electronic properties, metabolic stability, and lipophilicity, which can impart desirable characteristics to the parent molecule. This technical guide provides an in-depth overview of the applications of this compound, complete with experimental protocols, quantitative data, and mechanistic diagrams to aid researchers, scientists, and drug development professionals in leveraging this powerful synthetic tool.

Core Applications in Organic Synthesis

This compound serves as a versatile source of the nucleophilic "C₂F₅⁻" equivalent. Its applications can be broadly categorized into three main areas:

-

Copper-Mediated Pentafluoroethylation: This is one of the most widely employed methods, where TMSC₂F₅ is used in conjunction with a copper catalyst to pentafluoroethylate a variety of substrates, including aryl and vinyl halides, organoboron compounds, and terminal alkynes.

-

Base-Mediated Pentafluoroethylation: In the presence of a suitable base, this compound can directly pentafluoroethylate specific classes of compounds, most notably heterocyclic N-oxides.

-

Nucleophilic Addition to Carbonyls (Ruppert-Prakash type reaction): Activated by a nucleophilic initiator, TMSC₂F₅ can add the pentafluoroethyl group to aldehydes and ketones.

A related and economically attractive strategy involves the in situ generation of a pentafluoroethyl copper reagent from the more readily available (trifluoromethyl)trimethylsilane (TMSCF₃). This "C1 to C2" chain extension methodology provides an alternative route to the same key reactive intermediate.

Copper-Mediated Pentafluoroethylation of Organoboronates and Terminal Alkynes

A robust method for the introduction of the pentafluoroethyl group involves the copper-mediated cross-coupling of organoboronates and terminal alkynes. While this compound can be used directly, many procedures utilize a pentafluoroethyl copper species generated in situ from TMSCF₃. This approach is highly efficient and tolerates a broad range of functional groups.

Quantitative Data

| Entry | Substrate | Product | Yield (%) |

| 1 | 4-Methoxycarbonylphenylboronic acid pinacol ester | 1-(Pentafluoroethyl)-4-(methoxycarbonyl)benzene | 85 |

| 2 | 4-Nitrophenylboronic acid pinacol ester | 1-Nitro-4-(pentafluoroethyl)benzene | 82 |

| 3 | Thiophene-2-boronic acid pinacol ester | 2-(Pentafluoroethyl)thiophene | 75 |

| 4 | Phenylacetylene | (Pentafluoroethyl)ethynylbenzene | 87 |

| 5 | 4-Ethynyltoluene | 1-Ethynyl-4-methyl-benzene | 85 |

Experimental Protocol: General Procedure for Copper-Mediated Pentafluoroethylation of Arylboronic Acid Pinacol Esters

Reagent Preparation (CuCF₂CF₃ from TMSCF₃): In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine CuCl (2.25 mmol), KF (1.50 mmol), and (trifluoromethyl)trimethylsilane (TMSCF₃, 1.50 mmol). Add anhydrous DMF (3.0 mL) and pyridine (3.0 mL). Seal the tube and heat the mixture at 80 °C for 10 hours. The resulting solution containing the CuCF₂CF₃ species is used in the next step after cooling and filtration.[1]

Cross-Coupling Reaction: To a reaction vial, add the arylboronic acid pinacol ester (0.067 mmol, 1.0 equiv) and 1,10-phenanthroline (0.075 mmol, 1.1 equiv). Add the freshly prepared CuCF₂CF₃ solution (2.4 equiv relative to the boronate). Seal the vial and stir the reaction mixture at 50 °C for 3 hours under an air atmosphere.[1]

Workup and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired pentafluoroethylated arene.

Reaction Workflow

Caption: Experimental workflow for the copper-mediated pentafluoroethylation.

Base-Mediated Pentafluoroethylation of Heterocyclic N-Oxides

This compound can directly pentafluoroethylate heterocyclic N-oxides in the presence of a strong base, such as potassium tert-butoxide. This reaction proceeds with high regioselectivity, typically at the C2 position of the heterocycle, and offers a straightforward method for the synthesis of 2-(pentafluoroethyl) N-heterocycles.

Quantitative Data

| Entry | N-Oxide Substrate | Product | Yield (%) |

| 1 | Quinoline N-oxide | 2-(Pentafluoroethyl)quinoline | 94 |

| 2 | Isoquinoline N-oxide | 1-(Pentafluoroethyl)isoquinoline | 85 |

| 3 | Pyridine N-oxide | 2-(Pentafluoroethyl)pyridine | 78 |

| 4 | 4-Phenylpyridine N-oxide | 4-Phenyl-2-(pentafluoroethyl)pyridine | 65 |

Experimental Protocol: General Procedure for Base-Mediated Pentafluoroethylation of Quinoline N-Oxide

To a solution of quinoline N-oxide (0.50 mmol, 1.0 equiv) and this compound (0.75 mmol, 1.5 equiv) in anhydrous THF (5 mL) at -20 °C under an argon atmosphere, is added potassium tert-butoxide (1.50 mmol, 3.0 equiv) in three portions over a period of 30 minutes. The reaction mixture is stirred at this temperature for an additional 10 minutes. The reaction is then quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford 2-(pentafluoroethyl)quinoline.

Proposed Reaction Mechanism

Caption: Proposed mechanism for base-mediated pentafluoroethylation.

Nucleophilic Pentafluoroethylation of Carbonyl Compounds

Analogous to the well-known Ruppert-Prakash reagent (TMSCF₃), this compound can act as a nucleophilic pentafluoroethylating agent for aldehydes and ketones. The reaction is typically initiated by a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF).

Experimental Protocol: General Procedure for the Pentafluoroethylation of an Aldehyde

To a solution of the aldehyde (1.0 mmol, 1.0 equiv) and this compound (1.5 mmol, 1.5 equiv) in anhydrous THF (10 mL) at 0 °C under an argon atmosphere, a solution of TBAF in THF (1.0 M, 0.1 mL, 0.1 mmol, 0.1 equiv) is added dropwise. The reaction mixture is stirred at 0 °C and allowed to warm to room temperature while monitoring the reaction progress by TLC. Upon completion, the reaction is quenched with 1 M HCl and extracted with diethyl ether. The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous MgSO₄, filtered, and concentrated. The resulting crude alcohol can be purified by flash column chromatography.

Reaction Mechanism

Caption: Mechanism of nucleophilic pentafluoroethylation of carbonyls.

Conclusion

This compound is a versatile and powerful reagent for the introduction of the valuable pentafluoroethyl group into organic molecules. Through copper-mediated cross-coupling, base-mediated functionalization of N-heterocycles, and nucleophilic addition to carbonyls, this reagent provides access to a wide range of pentafluoroethylated compounds. The development of methods utilizing the more economical TMSCF₃ as a precursor to the active pentafluoroethylating species further enhances the utility of this chemistry. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate the adoption and application of these important synthetic methodologies in research and development settings.

References

The Emergence of Pentafluoroethylating Agents: A Technical Guide for Advancing Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a well-established strategy for optimizing the pharmacological profile of drug candidates. Among these, the pentafluoroethyl (–C2F5) group has garnered significant attention as a valuable alternative to the more ubiquitous trifluoromethyl (–CF3) group. The introduction of the –C2F5 moiety can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Compounds bearing a pentafluoroethyl group often exhibit enhanced bioavailability and potency compared to their non-fluorinated or trifluoromethylated counterparts.[1] This technical guide provides an in-depth overview of the core strategies for introducing the pentafluoroethyl group, with a focus on the reagents, reaction mechanisms, and experimental protocols relevant to researchers, scientists, and drug development professionals.

Core Strategies for Pentafluoroethylation

The introduction of the pentafluoroethyl group onto organic scaffolds can be broadly categorized into three main strategies: radical, electrophilic, and nucleophilic pentafluoroethylation. Each approach offers distinct advantages and is suited for different substrate classes and synthetic designs.

Radical Pentafluoroethylation

Radical pathways provide a versatile and powerful method for C–H and C–C bond functionalization. A prominent strategy in this category involves the use of copper-pentafluoroethyl (CuCF2CF3) complexes. These complexes, which can be generated from inexpensive feedstocks like pentafluoroethane (HCF2CF3), serve as a practical and efficient source of the pentafluoroethyl radical (•CF2CF3).[1][2] This approach is particularly effective for the functionalization of unactivated alkenes.[2]

Experimental Protocol: Radical Pentafluoroethylation of Unactivated Alkenes

This protocol is adapted from the method described by Yang and Tsui.[2]

-

Preparation of the [CuCF2CF3] Reagent: In a glovebox, add CuI (1.5 equiv.), KF (2.0 equiv.), and DMSO to an oven-dried Schlenk tube. Stir the mixture at room temperature for 10 minutes. Add 2-bromo-2,3,3,3-tetrafluoropropane (1.0 equiv.) and stir the resulting mixture at 80 °C for 10 hours. The resulting dark solution containing the [CuCF2CF3] reagent is used directly in the next step.[1]

-

Radical Reaction: Remove the reaction tube from the glovebox. To the solution of the [CuCF2CF3] reagent, add the alkene substrate (1.0 equiv.) dissolved in acetonitrile (CH3CN).

-

Reaction Execution: Stir the reaction mixture at room temperature under an air atmosphere for the time indicated by TLC or GC-MS analysis.

-

Workup and Analysis: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the mixture with diethyl ether, dry the organic layers over anhydrous Na2SO4, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Electrophilic Pentafluoroethylation

For electron-rich systems, such as certain heterocycles, direct functionalization can be achieved using electrophilic pentafluoroethylating reagents.[1] These reagents formally deliver a "C2F5+" synthon. A notable class of such reagents is the S-(pentafluoroethyl)diphenylsulfonium salts, which are synthesized from fluoroalkylsulfinates.[1]

References

(Pentafluoroethyl)trimethylsilane's Modern Counterpart: A Technical Guide to Pentafluoroethylation Utilizing the Ruppert-Prakash Reagent

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups is a pivotal aspect of modern medicinal chemistry. The pentafluoroethyl (–C₂F₅) group, with its unique electronic and steric properties, offers a compelling alternative to the more ubiquitous trifluoromethyl (–CF₃) group. Its integration into heterocyclic and aromatic scaffolds—structural motifs prevalent in pharmaceuticals—can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Notably, compounds bearing a pentafluoroethyl group often exhibit improved bioavailability and potency compared to their non-fluorinated or trifluoromethylated counterparts.

This technical guide details a highly efficient and practical copper-mediated aromatic pentafluoroethylation method that leverages the common Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (TMSCF₃), as the primary source of the pentafluoroethyl group. This innovative approach circumvents the need for less accessible or more expensive C₂F₅-containing starting materials.

The Evolution from C1 to C2: A Novel Pentafluoroethylation Strategy

Recent advancements have unveiled a remarkable transformation where the readily available TMSCF₃ serves as a precursor to the pentafluoroethyl group. This process involves the in-situ generation of a copper-pentafluoroethyl (CuC₂F₅) species, which then acts as the key pentafluoroethylating agent.

The reaction proceeds through the generation of a CuCF₃ species from TMSCF₃, followed by a subsequent spontaneous transformation into CuC₂F₅.[1] This CuC₂F₅ species can then participate in cross-coupling reactions with various substrates, including aryl iodides, to yield the desired pentafluoroethylated aromatic products in moderate to excellent yields.[1] This method represents a practical and efficient pathway for the pentafluoroethylation of aryl iodides using the commercially available TMSCF₃ as a pentafluoroethyl precursor.[1]

Reaction Workflow: From TMSCF₃ to Pentafluoroethylated Aromatics

Quantitative Data: Substrate Scope and Reaction Yields

The copper-mediated pentafluoroethylation using TMSCF₃ has been successfully applied to a range of substrates. The following tables summarize the reaction yields for the pentafluoroethylation of various aryl iodides and organoboronates.

Table 1: Pentafluoroethylation of Aryl Iodides with TMSCF₃-derived CuC₂F₅ [1]

| Entry | Aryl Iodide Substrate | Product | Yield (%) |

| 1 | 4-Iodotoluene | 4-(Pentafluoroethyl)toluene | 85 |

| 2 | 1-Iodo-4-methoxybenzene | 1-Methoxy-4-(pentafluoroethyl)benzene | 78 |

| 3 | 1-Iodo-4-nitrobenzene | 1-Nitro-4-(pentafluoroethyl)benzene | 65 |

| 4 | 2-Iodonaphthalene | 2-(Pentafluoroethyl)naphthalene | 92 |

| 5 | 3-Iodopyridine | 3-(Pentafluoroethyl)pyridine | 55 |

Table 2: Pentafluoroethylation of (Hetero)arylboronates with TMSCF₃-derived CuC₂F₅

| Entry | (Hetero)arylboronate Substrate | Product | Yield (%) |

| 1 | Phenylboronic acid neopentyl glycol ester | Pentafluoroethylbenzene | 82 |

| 2 | 4-Methoxyphenylboronic acid neopentyl glycol ester | 1-Methoxy-4-(pentafluoroethyl)benzene | 75 |

| 3 | Thiophen-2-ylboronic acid neopentyl glycol ester | 2-(Pentafluoroethyl)thiophene | 68 |

| 4 | Quinolin-8-ylboronic acid neopentyl glycol ester | 8-(Pentafluoroethyl)quinoline | 71 |

| 5 | (E)-Styrylboronic acid neopentyl glycol ester | (E)-(1,2,3,3,3-Pentafluoroprop-1-en-1-yl)benzene | 60 |

Detailed Experimental Protocols

The following are detailed methodologies for the key steps in the copper-mediated pentafluoroethylation using TMSCF₃.

Protocol 1: In-situ Generation of the CuC₂F₅ Reagent from TMSCF₃

This protocol is adapted from the copper-mediated pentafluoroethylation of aryl iodides.[1]

Materials:

-

Copper(I) chloride (CuCl)

-

Potassium fluoride (KF)

-

(Trifluoromethyl)trimethylsilane (TMSCF₃)

-

Dimethylformamide (DMF)

Procedure:

-

In a glovebox, combine CuCl (1.5 equiv.), KF (1.0 equiv.), and TMSCF₃ (1.0 equiv.) in a sealed tube.

-

Add anhydrous DMF to the mixture.

-

Stir the reaction mixture at room temperature for 24 hours.

-

The resulting mixture containing the in-situ generated CuC₂F₅ reagent can be used directly in the subsequent cross-coupling reaction.

Protocol 2: Copper-Mediated Pentafluoroethylation of Aryl Iodides

Materials:

-

Aryl iodide (1.0 equiv.)

-

In-situ generated CuC₂F₅ solution (from Protocol 1)

-

Dimethylformamide (DMF)

Procedure:

-

To a solution of the aryl iodide in DMF, add the freshly prepared CuC₂F₅ solution.

-

Seal the reaction vessel and heat the mixture at the appropriate temperature (e.g., 80 °C) for the specified time (e.g., 12 hours).

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired pentafluoroethylated arene.

Protocol 3: Copper-Mediated Pentafluoroethylation of (Hetero)arylboronates[2]

Materials:

-

(Hetero)arylboronate (1.0 equiv.)

-

CuC₂F₅ solution (prepared as described in Protocol 1)

-

1,10-Phenanthroline (phen)

-

Silver fluoride (AgF)

-

Dimethylformamide (DMF)

Procedure:

-

To a reaction vial, add the (hetero)arylboronate (1.0 equiv.), 1,10-phenanthroline (4.0 equiv.), and AgF (2.0 equiv.).

-

Add the prepared CuC₂F₅ stock solution to the vial.

-

Seal the vial and stir the mixture at 50 °C for 3 hours under an air atmosphere.

-

After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel to yield the desired pentafluoroethylated product.

Mechanistic Considerations

The transformation of TMSCF₃ into a pentafluoroethylating agent is a fascinating example of organometallic reactivity. The key steps are believed to be:

-

Generation of CuCF₃: TMSCF₃ reacts with a copper(I) source in the presence of a fluoride activator to generate a copper trifluoromethyl species (CuCF₃).

-

Formation of Difluorocarbene: The TMSCF₃-derived CuCF₃ can then be a source of difluorocarbene (:CF₂).[1]

-

Insertion and Homologation: The difluorocarbene inserts into the Cu-C bond of another CuCF₃ molecule, leading to the formation of the CuC₂F₅ species.[1]

-

Cross-Coupling: The in-situ generated CuC₂F₅ then participates in a standard cross-coupling catalytic cycle with the aryl iodide or organoboronate to deliver the pentafluoroethyl group to the aromatic ring.

Conclusion

The use of the Ruppert-Prakash reagent, TMSCF₃, as a precursor for the pentafluoroethyl group represents a significant advancement in synthetic fluorine chemistry. This methodology provides a cost-effective and operationally simple route to valuable pentafluoroethylated aromatic compounds. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to explore and apply this innovative strategy in their own synthetic endeavors. The ability to leverage a common C1 building block for the introduction of a C2 fluoroalkyl chain opens up new avenues for the design and synthesis of novel pharmaceuticals and agrochemicals with enhanced properties.

References

In-Depth Technical Guide to the Spectral Analysis of (Pentafluoroethyl)trimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Pentafluoroethyl)trimethylsilane (C₅H₉F₅Si) is a valuable reagent in organic synthesis, particularly for the introduction of the pentafluoroethyl group. A thorough understanding of its spectral characteristics is essential for quality control, reaction monitoring, and mechanistic studies. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While experimental spectra for this specific compound are not widely available in public databases, this document compiles predicted data based on the analysis of structurally similar compounds and established principles of spectroscopy. Detailed, generalized experimental protocols for obtaining this data are also presented, along with visualizations to illustrate the relationships between spectral data and molecular structure.

Introduction

This compound, with the CAS Number 124898-13-1, is an organosilicon compound that serves as a key building block in the synthesis of more complex fluorinated molecules.[1][2] Its utility in pharmaceutical and materials science necessitates reliable methods for its characterization. Spectroscopic techniques such as NMR, IR, and MS provide a powerful toolkit for confirming the structure and purity of this compound. This guide synthesizes the expected spectral data and outlines the methodologies for its acquisition and interpretation.

Predicted Spectral Data

The following tables summarize the predicted quantitative spectral data for this compound. This data is based on the analysis of analogous compounds, such as (trifluoromethyl)trimethylsilane, and known spectral correlations for organofluorine and organosilicon compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of this compound in solution. The presence of ¹H, ¹³C, ¹⁹F, and ²⁹Si nuclei provides a wealth of information.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~ 0.2 - 0.4 | Triplet | ~ 1.5 - 2.5 (⁴JHF) | Si(CH₃)₃ |

The protons on the trimethylsilyl group are expected to show a small coupling to the two fluorine atoms on the α-carbon.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~ -1.0 - 2.0 | Singlet | - | Si(CH₃)₃ |

| ~ 115 - 125 | Triplet of Quartets | ¹JCF ≈ 250-280, ²JCF ≈ 30-40 | -CF₂- |

| ~ 118 - 128 | Quartet of Triplets | ¹JCF ≈ 280-310, ²JCF ≈ 35-45 | -CF₃ |

The carbon signals of the pentafluoroethyl group will be split by the fluorine atoms attached to them (¹JCF) and by the fluorine atoms on the adjacent carbon (²JCF).

Table 3: Predicted ¹⁹F NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~ -80 to -90 | Triplet | ~ 5 - 15 (³JFF) | -CF₃ |

| ~ -120 to -130 | Quartet | ~ 5 - 15 (³JFF) | -CF₂- |

The two distinct fluorine environments will couple to each other, resulting in a triplet and a quartet.

Table 4: Predicted ²⁹Si NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~ 5 - 15 | Triplet | ~ 20 - 30 (²JSiF) | Si(CH₃)₃ |

The silicon nucleus is expected to couple to the two fluorine atoms on the α-carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by strong C-F and Si-C stretching vibrations. While specific spectra are not publicly available, commercial suppliers confirm that the spectrum is consistent with the structure.[3][4]

Table 5: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960 - 2850 | Medium | C-H stretch (in -CH₃) |

| 1450 - 1370 | Medium | C-H bend (in -CH₃) |

| 1350 - 1100 | Very Strong | C-F stretch |

| 1260 - 1240 | Strong | Si-CH₃ symmetric bend |

| 840 - 760 | Strong | Si-C stretch and CH₃ rock |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to fragmentation through cleavage of the Si-C bonds.

Table 6: Predicted Mass Spectrometry Fragments (Electron Ionization)

| m/z | Proposed Fragment |

| 192 | [M]⁺ (Molecular Ion) |

| 177 | [M - CH₃]⁺ |

| 119 | [CF₂CF₃]⁺ |

| 73 | [Si(CH₃)₃]⁺ |

| 69 | [CF₃]⁺ |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectral data for this compound.

NMR Spectroscopy

-

Sample Preparation : Dissolve 10-20 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a clean, dry 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C NMR.

-

¹H NMR Acquisition :

-

Spectrometer: 400 MHz or higher.

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 8-16.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR Acquisition :

-

Spectrometer: 100 MHz or higher (corresponding to a 400 MHz ¹H instrument).

-

Pulse Program: Standard proton-decoupled single-pulse experiment.

-

Number of Scans: 512-1024 or more, depending on concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: -10 to 150 ppm.

-

-

¹⁹F NMR Acquisition :

-

Spectrometer: 376 MHz or higher (corresponding to a 400 MHz ¹H instrument).

-

Pulse Program: Standard single-pulse experiment, often with proton decoupling.

-

Reference: An external standard of CFCl₃ (δ = 0 ppm) or a sealed capillary containing a known reference.

-

Number of Scans: 64-128.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: -70 to -140 ppm.

-

-

²⁹Si NMR Acquisition :

-

Spectrometer: 79 MHz or higher (corresponding to a 400 MHz ¹H instrument).

-

Pulse Program: Inverse-gated proton decoupling to suppress the negative Nuclear Overhauser Effect (NOE). A polarization transfer sequence like DEPT or INEPT can be used to enhance sensitivity.

-

Number of Scans: 1024 or more due to low natural abundance and sensitivity.

-

Relaxation Delay: 10-30 seconds, or optimized based on T₁ measurements.

-

Spectral Width: -20 to 30 ppm.

-

IR Spectroscopy

-

Sample Preparation : As this compound is a liquid, the spectrum can be obtained neat. Place a drop of the liquid between two KBr or NaCl plates to form a thin film.

-

Acquisition :

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Mode: Transmittance.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean KBr/NaCl plates should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry

-

Sample Introduction : For this volatile compound, direct injection or Gas Chromatography-Mass Spectrometry (GC-MS) is suitable. For GC-MS, dilute the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

Ionization : Electron Ionization (EI) at 70 eV is a standard method for inducing fragmentation and creating a library-searchable spectrum.

-

Mass Analyzer : A quadrupole or time-of-flight (TOF) analyzer can be used.

-

Acquisition Parameters :

-

Mass Range: m/z 40-400.

-

Scan Speed: 1-2 scans per second.

-

GC Conditions (if applicable): Use a non-polar column (e.g., DB-5ms) with a temperature program starting at a low temperature (e.g., 40 °C) and ramping up to around 250 °C.

-

Visualizations

Spectral Data and Molecular Structure Relationship

The following diagram illustrates how different spectroscopic techniques probe various parts of the this compound molecule.

General Workflow for Spectral Analysis

The diagram below outlines a typical workflow for the acquisition and interpretation of spectral data for a chemical compound like this compound.

Conclusion

References

(Pentafluoroethyl)trimethylsilane: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety and handling information for (Pentafluoroethyl)trimethylsilane. The following sections detail the compound's properties, associated hazards, recommended safety protocols, and emergency procedures. This document is intended for use by trained professionals in a laboratory or drug development setting.

Chemical and Physical Properties

This compound is a colorless liquid.[1] A summary of its key physical and chemical properties is presented in Table 1 for easy reference. This data is crucial for understanding its behavior under various laboratory conditions.

| Property | Value | Source(s) |

| Molecular Formula | C5H9F5Si | [1] |

| Molecular Weight | 192.2 g/mol | [1] |

| Boiling Point | 60 °C | [2] |

| Density | 1.103 g/mL | [2] |

| Refractive Index | 1.3240 to 1.3260 (20°C, 589 nm) | [3] |

| Flash Point | -17 °C (closed cup) | [4] |

| Appearance | Clear colorless to almost colorless liquid | [1][3] |

| Solubility | Miscible with tetrahydrofuran. | [4] |

| Stability | Moisture sensitive.[4] Stable under recommended storage conditions. | [5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.

GHS Hazard Pictograms

The following pictograms are associated with this compound:

| Pictogram | Meaning |

| Flame (GHS02) | Flammable |

| Exclamation Mark (GHS07) | Skin and eye irritation, Respiratory irritation |

GHS Hazard Statements

The hazards are further detailed by the following statements:

| Code | Statement |

| H225 | Highly flammable liquid and vapor.[1] |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

This data is compiled from multiple sources.

Safe Handling and Storage

Proper handling and storage procedures are paramount to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

A comprehensive set of personal protective equipment must be worn when handling this compound.

| PPE | Specification |

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles.[6] A face shield may be appropriate for splash hazards. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[5] Gloves must be inspected prior to use. |

| Skin and Body Protection | Lab coat, long-sleeved shirt, and long pants.[5] Consider a chemical-resistant apron or coveralls for larger quantities. |

| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[6] If inhalation risk is high, a respirator may be necessary. |

Handling Procedures

-

Work in a well-ventilated area, such as a chemical fume hood.[6]

-

Keep away from heat, sparks, open flames, and other ignition sources.[1]

-

Ground and bond containers and receiving equipment to prevent static discharge.[6]

-

Use only non-sparking tools.[7]

-

Avoid contact with skin, eyes, and clothing.[6]

-

Avoid inhalation of vapor or mist.[5]

-

Wash hands thoroughly after handling.[1]

Storage Conditions

-

Store in a cool, dry, and well-ventilated area.[6]

-

Keep container tightly closed.[6]

-

Protect from moisture.[1]

-

Store away from incompatible materials, such as oxidizing agents.[7]

Emergency Procedures

In the event of an emergency, follow these procedures.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[7] |

| Skin Contact | Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, call a physician.[7] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[7] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek medical attention. |

This data is compiled from multiple sources.

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Vapors may form explosive mixtures with air.[1] Vapors may travel to a source of ignition and flash back. Containers may explode when heated. Hazardous combustion products include carbon oxides, hydrogen fluoride, and silicon oxides.[5]

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

Accidental Release Measures

-

Ensure adequate ventilation.[6]

-

Remove all sources of ignition.[7]

-

Wear appropriate personal protective equipment.[6]

-

Contain the spill with inert absorbent material (e.g., sand, earth, vermiculite).[1]

-

Collect the absorbed material and place it in a suitable, closed container for disposal.[1]

-

Do not let the product enter drains.[6]

Experimental Protocols

This compound is utilized as a perfluoroalkylating reagent in organic synthesis.[4] While its application in this context is documented, specific, detailed experimental protocols are not available within publicly accessible safety and handling literature. Researchers planning to use this reagent should consult specialized chemical literature and conduct a thorough risk assessment before proceeding with any experimental work.

Visualizations

To further aid in the understanding of this compound, the following diagrams are provided.

Caption: Chemical Structure of this compound.

Caption: General workflow for the safe handling of this compound.

References

- 1. fishersci.nl [fishersci.nl]

- 2. This compound _上海瑞一医药科技股份有限公司【官网】-Ruiyi Tech [ruiyitech.com]

- 3. This compound, 97% 5 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound | 124898-13-1 [chemicalbook.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of (Pentafluoroethyl)trimethylsilane in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (pentafluoroethyl)trimethylsilane

Physicochemical Properties

This compound is a clear, colorless liquid at room temperature.[1][2] Key physical properties are summarized below, which inform its solubility behavior. The presence of both a non-polar trimethylsilyl group and a highly fluorinated ethyl group gives the molecule a unique solubility profile.

| Property | Value | Reference |

| Molecular Formula | | [1][2][3][4] |

| Molecular Weight | 192.20 g/mol | [2][4][5] |

| Boiling Point | 60 °C | [4] |

| Density | ~1.1 g/mL | [4] |

| Refractive Index | ~1.325 @ 20°C | [1][2] |

Quantitative Solubility Data

Explicit quantitative solubility data for this compound in a wide range of common organic solvents is not extensively documented in publicly available literature. However, its miscibility with tetrahydrofuran (THF) is consistently reported.[3][6] Miscibility implies that the two substances are completely soluble in each other at all proportions.[7]

| Solvent | IUPAC Name | Solubility | Citation |

| Tetrahydrofuran (THF) | Oxolane | Miscible | [3][6] |

Qualitative Solubility Profile and Predictions

Based on the principle of "like dissolves like," predictions can be made about the solubility of this compound in other common organic solvents. The molecule possesses both non-polar characteristics (trimethylsilyl group) and the unique polarity of a perfluoroalkyl chain. This structure suggests good solubility in non-polar and moderately polar aprotic solvents.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Ethers | Diethyl ether, Dioxane | High | Similar to THF, these aprotic ethers are expected to be good solvents. |

| Hydrocarbons | Hexane, Heptane, Toluene | High | The non-polar nature of these solvents should effectively solvate the non-polar aspects of the molecule. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High | These are effective solvents for a wide range of organosilicon compounds.[8] |

| Ketones | Acetone, Methyl Ethyl Ketone | Moderate to High | The moderate polarity of these aprotic solvents may allow for good solubility. |

| Esters | Ethyl Acetate | Moderate to High | Expected to be a reasonably good solvent. |

| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to Low | Higher polarity may lead to reduced solubility compared to less polar solvents. |

| Alcohols | Methanol, Ethanol | Low | The protic, hydrogen-bonding nature of alcohols is less compatible with the non-polar and fluorinated groups of the silane. |

| Water | Insoluble | As a non-polar, moisture-sensitive compound, it is expected to be insoluble in water.[3][6] |

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following general experimental protocol can be adapted. This method is based on the isothermal equilibrium technique, a standard method for determining the saturation solubility of a compound in a solvent.

Objective

To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials and Equipment

-

This compound

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance

-

Vials with airtight caps (e.g., screw-cap vials with PTFE septa)

-

Constant temperature bath or incubator

-

Vortex mixer or magnetic stirrer

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable internal standard

-

Micropipettes and syringes

-

Centrifuge (optional)

Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the selected solvent in a vial. The presence of undissolved solute is necessary to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath and agitate (stir or vortex) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the solution to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solute to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed/cooled syringe to match the equilibrium temperature.

-

Immediately dilute the collected sample with a known volume of a suitable solvent (often the same solvent used for the solubility test) to prevent precipitation. This diluted sample will be used for analysis.

-

-

Quantitative Analysis:

-

Analyze the diluted sample using a calibrated GC-FID method to determine the concentration of this compound.

-

Prepare a series of calibration standards of known concentrations of this compound in the chosen solvent.

-

From the calibration curve, determine the concentration of the analyte in the diluted sample and back-calculate to find the concentration in the original saturated solution.

-

-

Data Reporting:

-

Express the solubility in standard units, such as g/100 mL, mg/mL, or mol/L, at the specified temperature.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

References

- 1. This compound, 97% 5 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. This compound, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 4. This compound _上海瑞一医药科技股份有限公司【官网】-Ruiyi Tech [ruiyitech.com]

- 5. This compound | C5H9F5Si | CID 2760820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 124898-13-1 [chemicalbook.com]

- 7. 溶剂混溶性表 [sigmaaldrich.com]

- 8. digital.library.unt.edu [digital.library.unt.edu]

Methodological & Application

Application Notes and Protocols: Nucleophilic Pentafluoroethylation of Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of the pentafluoroethyl (C2F5) group into organic molecules is a topic of significant interest in medicinal chemistry and drug development. The unique electronic properties of the C2F5 group, such as high electronegativity and lipophilicity, can profoundly influence the pharmacokinetic and pharmacodynamic properties of drug candidates, including metabolic stability, binding affinity, and bioavailability. This document provides a detailed protocol for the nucleophilic pentafluoroethylation of aldehydes, a key transformation for the synthesis of pentafluoroethylated carbinols, which are valuable building blocks in the synthesis of more complex fluorinated molecules.

The protocol described herein is based on the use of pentafluoroethane (HFC-125), a readily available and non-toxic greenhouse gas, as the pentafluoroethyl source in the presence of a potassium base.[1] This method offers a safe and efficient alternative to other pentafluoroethylating agents, which can be expensive, difficult to handle, or generate hazardous byproducts.

Reaction Principle

The nucleophilic pentafluoroethylation of aldehydes proceeds via the in-situ generation of a pentafluoroethyl anion (C2F5-), which then acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde.[2][3] In the featured protocol, pentafluoroethane (HFC-125) is deprotonated by a strong potassium base, such as potassium bis(trimethylsilyl)amide (KHMDS) or potassium tert-butoxide (t-BuOK), to generate the transient pentafluoroethyl anion. The reaction is typically carried out in the presence of glymes (e.g., triglyme or tetraglyme), which play a crucial role in stabilizing the reactive pentafluoroethyl anion by encapsulating the potassium cation.[4][5] This encapsulation prevents the decomposition of the anion into tetrafluoroethylene (TFE) and fluoride, a common side reaction that can be explosive.[4][5] The resulting alkoxide intermediate is then protonated upon workup to yield the desired pentafluoroethylated alcohol.

Data Presentation

The following table summarizes the yields of pentafluoroethylated carbinols obtained from the reaction of various aldehydes with HFC-125 and a potassium base in a glyme solvent system.

| Aldehyde Substrate | Product | Yield (%) |

| 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-2,2,3,3,3-pentafluoropropan-1-ol | 95 |

| Benzaldehyde | 2,2,3,3,3-Pentafluoro-1-phenylpropan-1-ol | 92 |

| 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-2,2,3,3,3-pentafluoropropan-1-ol | 91 |

| 4-(Trifluoromethyl)benzaldehyde | 2,2,3,3,3-Pentafluoro-1-(4-(trifluoromethyl)phenyl)propan-1-ol | 88 |

| 2-Naphthaldehyde | 2,2,3,3,3-Pentafluoro-1-(naphthalen-2-yl)propan-1-ol | 85 |

| Cinnamaldehyde | (E)-2,2,3,3,3-Pentafluoro-1-phenylpent-4-en-1-ol | 75 |

| Cyclohexanecarbaldehyde | 1-(Cyclohexyl)-2,2,3,3,3-pentafluoropropan-1-ol | 82 |

Yields are based on reported values in the literature for reactions carried out under optimized conditions.[1][4]

Experimental Protocols

General Procedure for Nucleophilic Pentafluoroethylation of Aldehydes using HFC-125

This protocol is adapted from procedures described by Shibata and coworkers.[1][4]

Materials:

-

Aldehyde (1.0 mmol)

-

Potassium bis(trimethylsilyl)amide (KHMDS) or Potassium tert-butoxide (t-BuOK) (1.2 mmol)

-

Triglyme or Tetraglyme (5 mL)

-

Pentafluoroethane (HFC-125) gas

-

Anhydrous tetrahydrofuran (THF) or Dimethylformamide (DMF) (5 mL)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

-

Round-bottom flask equipped with a magnetic stir bar

-

Septum and needle for gas inlet

-

Balloon filled with HFC-125

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aldehyde (1.0 mmol) and the chosen glyme (5 mL).

-

Dissolve the mixture in anhydrous THF or DMF (5 mL) and cool the solution to -78 °C using a dry ice/acetone bath.

-

In a separate flask, dissolve the potassium base (1.2 mmol) in anhydrous THF or DMF (5 mL) under an inert atmosphere.

-

Slowly add the solution of the potassium base to the cooled aldehyde solution via syringe.

-

Bubble HFC-125 gas through the reaction mixture for 5-10 minutes, or introduce it via a balloon.

-

Stir the reaction mixture at -78 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4 or MgSO4, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired pentafluoroethylated alcohol.

Visualizations

Reaction Workflow

Caption: Experimental workflow for the nucleophilic pentafluoroethylation of aldehydes.

Proposed Signaling Pathway

Caption: Proposed mechanism for the nucleophilic pentafluoroethylation of aldehydes.

References

Application Notes: (Pentafluoroethyl)trimethylsilane in the Synthesis of Fluorinated Heterocycles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorine atoms into heterocyclic scaffolds is a widely employed strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates. The pentafluoroethyl (C2F5) group, in particular, offers a unique combination of lipophilicity, metabolic stability, and electronic properties that can significantly improve a molecule's bioactivity and pharmacokinetic profile. (Pentafluoroethyl)trimethylsilane has emerged as a valuable and versatile reagent for the introduction of the C2F5 moiety into various heterocyclic systems. This nucleophilic pentafluoroethylating agent, often referred to as a Ruppert-Prakash type reagent, provides a convenient and efficient method for the synthesis of a diverse range of fluorinated heterocycles.[1]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of fluorinated N-heterocycles, focusing on the base-mediated reaction with heterocyclic N-oxides.

Data Presentation

The following table summarizes the quantitative data for the synthesis of various 2-(pentafluoroethyl)quinolines and 1-(pentafluoroethyl)isoquinoline from their corresponding N-oxides using this compound. The reactions are highly regioselective, yielding the C2-substituted product in good to excellent yields.

| Heterocyclic N-Oxide Substrate | Product | Yield (%) |

| 5-Bromoquinoline N-oxide | 5-Bromo-2-(pentafluoroethyl)quinoline | 84 |

| 8-Methoxyquinoline N-oxide | 8-Methoxy-2-(pentafluoroethyl)quinoline | 86 |

| Isoquinoline N-oxide | 1-(Pentafluoroethyl)isoquinoline | 80 |

| 8-(tert-Butoxy)-5,7-dichloroquinoline N-oxide | 8-(tert-Butoxy)-5,7-dichloro-2-(pentafluoroethyl)quinolone | 76 |

Experimental Protocols

General Protocol for the Base-Mediated Pentafluoroethylation of Heterocyclic N-Oxides

This protocol outlines a general procedure for the regioselective C2-pentafluoroethylation of quinoline and isoquinoline N-oxides using this compound and potassium tert-butoxide.

Materials:

-

Heterocyclic N-oxide (1.0 equiv)

-

This compound (1.5 equiv)

-

Potassium tert-butoxide (KOt-Bu) (3.0 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

3Å molecular sieves

-

Argon gas supply

-

Standard glassware for anhydrous reactions (oven-dried)

-

Magnetic stirrer

-

Cooling bath (-20 °C)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add the heterocyclic N-oxide (0.20 mmol, 1.0 equiv) and 3Å molecular sieves (50 mg).

-

Addition of Reagents: Add anhydrous THF (1.0 mL) to the flask, followed by this compound (0.30 mmol, 1.5 equiv).

-

Cooling: Cool the stirred solution to -20 °C using a suitable cooling bath (e.g., acetonitrile/dry ice).

-

Base Addition: Add potassium tert-butoxide (0.60 mmol, 3.0 equiv) portion-wise over 30 minutes, ensuring the temperature remains at -20 °C.

-

Reaction Monitoring: Stir the reaction mixture at -20 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 10-60 minutes.

-

Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired pentafluoroethylated heterocycle.

Visualizations

Caption: Experimental workflow for the pentafluoroethylation of N-heterocycles.

Caption: Proposed mechanism for base-mediated pentafluoroethylation.

References

Application Notes and Protocols: Copper-Catalyzed Cross-Coupling with (Pentafluoroethyl)trimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine-containing functional groups is a pivotal strategy in modern medicinal chemistry. The pentafluoroethyl (–C₂F₅) group, in particular, offers a compelling alternative to the more common trifluoromethyl (–CF₃) group. Its incorporation into molecular scaffolds can significantly enhance metabolic stability, lipophilicity, and binding affinity.[1] Compounds bearing a pentafluoroethyl group often exhibit improved bioavailability and potency compared to their non-fluorinated or trifluoromethylated counterparts.[1]

This document provides detailed application notes and experimental protocols for the copper-catalyzed cross-coupling of various substrates with (pentafluoroethyl)trimethylsilane (TMSCF₂CF₃), a readily available and easy-to-handle reagent. This method provides an efficient and practical route for the synthesis of pentafluoroethylated compounds. The key to this methodology is the in situ generation of a copper-pentafluoroethyl (CuCF₂CF₃) species from TMSCF₃. This process is believed to proceed through the initial formation of a CuCF₃ species, followed by the selective insertion of a difluoromethylene unit into the Cu-C bond.

Applications in Drug Discovery

The strategic incorporation of the pentafluoroethyl group can modulate the physicochemical and biological properties of drug candidates. For instance, the pentafluoroethylated imidazole derivative, Dup 532, is a more potent angiotensin II receptor antagonist than its non-fluorinated analog, Dup 753, when administered orally. The unique electronic properties and steric bulk of the C₂F₅ group can lead to enhanced target binding, improved metabolic stability by blocking potential sites of metabolism, and optimized lipophilicity for better cell permeability and pharmacokinetic profiles.[1][2][3]

Experimental Protocols

General Considerations

-

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.

-

Anhydrous solvents and reagents should be used.

-

Reaction progress can be monitored by thin-layer chromatography (TLC) or ¹⁹F NMR spectroscopy.

Protocol 1: Copper-Mediated Pentafluoroethylation of (Hetero)aryl- and Alkenylboronates

This protocol describes the aerobic cross-coupling of organoboronates with TMSCF₃-derived CuCF₂CF₃ species using 1,10-phenanthroline as a ligand.[4]

Reaction Scheme:

Ar-B(OR)₂ + TMSCF₂CF₃ ---(Cu(I), Ligand, Oxidant)--> Ar-CF₂CF₃

Materials:

-

Copper(I) salt (e.g., CuCl)

-

Potassium fluoride (KF)

-

This compound (TMSCF₂CF₃)

-

1,10-phenanthroline (phen)

-

(Hetero)aryl- or alkenylboronate

-

Dimethylformamide (DMF)

-

Pyridine (py)

-

Internal standard for ¹⁹F NMR (e.g., PhCF₃)

Procedure:

-

Preparation of the CuCF₂CF₃ Reagent: In a glovebox, to an oven-dried Schlenk tube, add CuCl (0.750 mmol), KF (0.500 mmol), DMF (1.0 mL), and pyridine (1.0 mL).

-

Add TMSCF₃ (0.500 mmol) to the mixture.

-

Seal the tube and heat the reaction mixture at 80 °C for 10 hours.

-

After cooling to room temperature, filter the resulting mixture. The filtrate contains the active CuCF₂CF₃ species.

-

Cross-Coupling Reaction: To a new reaction vessel, add the prepared CuCF₂CF₃ solution.

-

Add 1,10-phenanthroline (0.267 mmol, 4.0 equiv. relative to the boronate).

-

Stir the mixture at room temperature for 1 hour.

-

Add the (hetero)aryl- or alkenylboronate (0.067 mmol, 1.0 equiv.).

-

Heat the reaction at 50 °C for 3 hours under an air atmosphere (an O₂ balloon can also be used).

-

Work-up and Analysis: After cooling to room temperature, add an internal standard (e.g., PhCF₃) and determine the yield by ¹⁹F NMR spectroscopy.

-

For isolation, quench the reaction with saturated aqueous NH₄Cl and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Catalyzed Pentafluoroethylation of Aryl/Alkenyl Iodides

This protocol details the cross-coupling of aryl or alkenyl iodides with a TMSCF₃-derived CuC₂F₅ species.[5]

Reaction Scheme:

R-I + TMSCF₂CF₃ --- (Cu(I), Ligand)--> R-CF₂CF₃ (R = Aryl or Alkenyl)

Materials:

-

Copper(I) iodide (CuI)

-

1,10-phenanthroline (phen)

-

Aryl or Alkenyl Iodide

-

This compound (TMSCF₂CF₃)

-

Potassium fluoride (KF, spray-dried)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To an oven-dried reaction tube, add CuI (10 mol%), 1,10-phenanthroline (20 mol%), the aryl or alkenyl iodide (1.0 equiv.), and KF (2.0 equiv.).

-

Evacuate and backfill the tube with an inert gas (e.g., argon).

-

Add anhydrous DMF.

-

Add TMSCF₂CF₃ (2.0 equiv.).

-

Seal the tube and heat the reaction mixture at the desired temperature (e.g., 60-80 °C) for the specified time (typically 12-24 hours).

-

Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel to afford the desired pentafluoroethylated product.

Data Presentation

Table 1: Copper-Mediated Pentafluoroethylation of Various Organoboronates.

| Entry | Substrate | Product | Yield (%) |

| 1 | Phenylboronic acid pinacol ester | Pentafluoroethylbenzene | 85 |

| 2 | 4-Methoxyphenylboronic acid | 1-Methoxy-4-(pentafluoroethyl)benzene | 78 |

| 3 | 4-Chlorophenylboronic acid pinacol ester | 1-Chloro-4-(pentafluoroethyl)benzene | 92 |

| 4 | 2-Naphthylboronic acid | 2-(Pentafluoroethyl)naphthalene | 81 |

| 5 | Thiophen-2-ylboronic acid | 2-(Pentafluoroethyl)thiophene | 65 |

| 6 | (E)-Styrylboronic acid pinacol ester | (E)-(1,1,2,2,2-Pentafluoroprop-1-en-3-yl)benzene | 75 |

Reaction conditions: As described in Protocol 1. Yields were determined by ¹⁹F NMR spectroscopy.

Table 2: Copper-Catalyzed Pentafluoroethylation of Aryl Iodides. [5]

| Entry | Aryl Iodide | Product | Yield (%) |

| 1 | Iodobenzene | Pentafluoroethylbenzene | 88 |

| 2 | 4-Iodotoluene | 1-Methyl-4-(pentafluoroethyl)benzene | 85 |

| 3 | 1-Iodo-4-nitrobenzene | 1-Nitro-4-(pentafluoroethyl)benzene | 72 |

| 4 | 4-Iodoanisole | 1-Methoxy-4-(pentafluoroethyl)benzene | 91 |

| 5 | 2-Iodothiophene | 2-(Pentafluoroethyl)thiophene | 78 |

Reaction conditions: As described in Protocol 2. Isolated yields after column chromatography.

Visualizations

Reaction Workflow

Caption: Workflow for the copper-mediated pentafluoroethylation of organoboronates.

Proposed Mechanistic Pathway

Caption: Proposed mechanism for Cu-catalyzed pentafluoroethylation.

References

- 1. benchchem.com [benchchem.com]

- 2. Fluoroalkyl Ethers for Drug Design - Enamine [enamine.net]

- 3. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Copper-mediated pentafluoroethylation of organoboronates and terminal alkynes with TMSCF3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: Palladium-Catalyzed Reactions Using (Pentafluoroethyl)trimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of the pentafluoroethyl (–CF₂CF₃) group into organic molecules is a key strategy in medicinal chemistry and materials science to enhance properties such as metabolic stability, lipophilicity, and bioavailability. While palladium-catalyzed cross-coupling reactions are a mainstay for C-C bond formation, the use of (pentafluoroethyl)trimethylsilane (TMSCF₂CF₃) in this context is not as extensively documented as its trifluoromethyl counterpart. This document provides an overview of the plausible palladium-catalyzed approach, based on analogous fluoroalkylation reactions, and details the more established copper-catalyzed methods for the pentafluoroethylation of organic substrates.

The primary palladium-catalyzed pathway for the coupling of organosilanes is the Hiyama coupling. This reaction typically involves the coupling of an organosilane with an organic halide. A key challenge in using trimethylsilane derivatives, including TMSCF₂CF₃, is their relatively low reactivity, often necessitating an activation step to facilitate the crucial transmetalation step in the catalytic cycle.

Palladium-Catalyzed Pentafluoroethylation: An Analogous Approach